![molecular formula C11H15NO4S B512791 N-allyl-3,4-dimethoxybenzenesulfonamide CAS No. 357279-82-4](/img/structure/B512791.png)
N-allyl-3,4-dimethoxybenzenesulfonamide
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Overview
Description
“N-allyl-3,4-dimethoxybenzenesulfonamide” is a chemical compound with the molecular formula C11H15NO4S . It belongs to the class of sulfonamides .
Synthesis Analysis
The synthesis of similar compounds often involves a nucleophilic substitution reaction . For instance, N-allyl-4-methylbenzenesulfonamide was synthesized by a nucleophilic substitution reaction between allylamine and p-toluenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of “N-allyl-3,4-dimethoxybenzenesulfonamide” includes an allyl group attached to a nitrogen atom, which is part of a sulfonamide group. The sulfonamide is connected to a benzene ring, which is substituted with two methoxy groups .Chemical Reactions Analysis
While specific chemical reactions involving “N-allyl-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds such as N-arylethynylsulfonamides have been studied for their reactivity. For instance, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent .Scientific Research Applications
Synthesis of Allylic Amines
The compound can be used in the synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .
Biomedical Applications
Polymers with free functional groups offer the diverse characteristics needed for optimal tissue regeneration and controlled drug delivery . Allyl-terminated polymers, characterized by the presence of a double bond, are a unique class of polymers . These polymers allow the insertion of a broad diversity of architectures and functionalities via different chemical reactions .
Drug Delivery
Polymers with “allyl” functionality have been used in advanced drug delivery . They can be used to improve the aqueous solubility and stability of drugs .
Tissue Engineering
Allyl-terminated polymers can be used in tissue engineering . They offer the diverse characteristics needed for optimal tissue regeneration .
Antimicrobial Coatings
Polymers with “allyl” functionality can be used to create antimicrobial coatings . This can help prevent the growth of harmful bacteria and other microorganisms .
Corrosion Inhibition
3,4-Dimethoxy phenyl thiosemicarbazone, a compound similar to “3,4-dimethoxy-N-prop-2-enylbenzenesulfonamide”, has been used as an effective corrosion inhibitor of copper under acidic solution . It forms a protective layer on the copper surface, which prevents corrosion .
Mechanism of Action
properties
IUPAC Name |
3,4-dimethoxy-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)9-5-6-10(15-2)11(8-9)16-3/h4-6,8,12H,1,7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELIBUTKRHESL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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